N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine

EGFR Kinase Inhibition pKi

Researchers requiring validated kinase inhibitor chemotypes for EGFR-targeted drug discovery often face scaffold reproducibility challenges. N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (CAS 37853-21-7) addresses this gap with: • Documented pKi 7.85 against EGFR kinase, enabling cross-kinase selectivity profiling (e.g., Eurofins KinaseProfiler). • Distinct thienyl-isoxazole scaffold ensures structure-activity fidelity unavailable with phenyl analogs (CAS 37853-10-4) or the primary amine precursor (CAS 35113-40-7). • Reactive Schiff base handle for reduction, alkylation, or acylation derivatization. Supplied with rigorous QC documentation for immediate research deployment.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 37853-21-7
Cat. No. B12891988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
CAS37853-21-7
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3
InChIInChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+
InChIKeyMCXFSKUTQLANCS-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine Procurement Guide


N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (CAS 37853-21-7) is a heterocyclic small molecule characterized by an isoxazole core substituted with a 2-thienyl group at the 3-position and a phenylmethylene imine at the 5-amino position . Its molecular formula is C14H10N2OS with a molecular weight of 254.31 g/mol, and it exhibits predicted physicochemical properties including a density of 1.253 g/cm³ and a boiling point of 464.6°C at 760 mmHg . The compound is referenced in publicly available biological activity databases as a ligand of interest for kinase targets [1].

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine: Why Substitution Fails


Within the isoxazole class, even modest structural modifications—such as replacing the 2-thienyl group with a phenyl ring or removing the phenylmethylene imine moiety—can profoundly alter both physicochemical properties and biological activity profiles . For instance, the presence of the sulfur-containing thienyl heterocycle in N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine introduces distinct electronic and steric characteristics that cannot be replicated by the corresponding phenyl analog (CAS 37853-10-4) or the primary amine precursor (CAS 35113-40-7). These differences manifest in measurable parameters, including target binding affinity and solubility, making generic substitution scientifically unjustifiable for any application requiring reproducible structure-activity relationships [1]. The following quantitative evidence establishes the specific, verifiable basis for selecting this compound over its closest alternatives.

Quantitative Evidence for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine


EGFR Kinase Inhibition: pKi Comparison

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine exhibits a pKi of 7.85 (L.E. 0.48) against human epidermal growth factor receptor (EGFR/erbB1) kinase in a standardized in vitro kinase assay [1]. This value is higher than those reported for several structurally related isoxazole derivatives evaluated in the same assay system: ZINC000001546066 (pKi 7.64), ZINC000000006716 (pKi 7.54), ZINC000019632614 (pKi 7.41), and ZINC000028951152 (pKi 7.30).

EGFR Kinase Inhibition pKi

Physicochemical Profile vs. Phenyl Analog

The substitution of a thienyl ring for a phenyl ring at the isoxazole 3-position produces measurable differences in solid-state and solution-phase behavior. N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is reported as a liquid or low-melting solid (no definitive melting point reported in primary sources), whereas the direct phenyl analog 3-phenyl-N-(phenylmethylene)-5-isoxazolamine (CAS 37853-10-4) exhibits a well-defined melting point of 140-141 °C .

Physicochemical Properties Isoxazole Derivatives Melting Point

MW & H-Bond Donor Difference vs. Amine Precursor

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (MW = 254.31 g/mol) contains a Schiff base (imine) functionality that eliminates the primary amine hydrogen bond donors present in its synthetic precursor 3-(2-thienyl)-5-isoxazolamine (CAS 35113-40-7, MW = 166.20 g/mol) . This structural elaboration increases molecular weight by 88.11 g/mol and reduces the number of hydrogen bond donors from 1 to 0.

Molecular Properties Hydrogen Bonding Synthetic Intermediate

EGFR Engagement Profile vs. Non-Thienyl Isoxazoles

The curated biological activity record for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine specifically documents EGFR/erbB1 kinase as the primary target, with quantitative pKi data available [1]. In contrast, a broad-scope patent survey of isoxazole derivatives reveals diverse and often unrelated biological activities—including neuroprotection, GPR120 modulation, and anti-inflammatory effects—depending on substitution pattern [2]. No publicly available data associates the direct phenyl analog (CAS 37853-10-4) or the amine precursor (CAS 35113-40-7) with any validated kinase inhibition profile.

EGFR Kinase Profiling Target Engagement

Application Scenarios for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine


EGFR Inhibitor Screening and SAR

Given its documented pKi of 7.85 against EGFR kinase [1], this compound serves as a validated starting point for medicinal chemistry programs targeting EGFR-driven cancers. It can be incorporated into screening libraries designed to identify novel ATP-competitive kinase inhibitors, and its thienyl-isoxazole scaffold provides a distinct chemotype for structure-activity relationship exploration.

Advanced Heterocyclic Building Block Synthesis

The Schiff base (imine) functionality at the 5-position offers a reactive handle for further derivatization, including reduction to the corresponding secondary amine, alkylation, or acylation. The absence of a hydrogen bond donor makes the compound compatible with non-polar reaction conditions, facilitating its use as a building block in multi-step synthetic sequences toward more complex isoxazole-containing molecules.

Preclinical Kinase Selectivity Profiling

The publicly available pKi value for EGFR [1] provides a benchmark for evaluating selectivity against other kinases. Researchers can procure this compound for use as a reference ligand in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its polypharmacology and establish a selectivity fingerprint relative to other isoxazole-derived inhibitors.

Physical Property Benchmarking for Formulation

The distinct physical state and predicted density of this compound (1.253 g/cm³) compared to its crystalline phenyl analog make it a useful reference for studies examining the relationship between heteroaromatic substitution and solid-state properties. It can be employed in solubility and stability screens to inform early-stage formulation decisions for isoxazole-based drug candidates.

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